
2-(Bromomethyl)-2-methyl-1,3-dioxolane
Overview
Description
2-(Bromomethyl)-2-methyl-1,3-dioxolane is a chemical compound used in the preparation of alfa, beta-unsaturated aldehyde and 1, 4-two aldehyde monoacetals synthesis of monomers . It is immiscible with water and sensitive to moisture .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-2-methyl-1,3-dioxolane involves several steps. One method involves the bromination of ketones in the presence of BrCN and Et3N . Another approach involves the use of 2-(2-Bromoethyl)-1,3-dioxolane as a starting reagent for the synthesis of various compounds .
Molecular Structure Analysis
The molecular formula of 2-(Bromomethyl)-2-methyl-1,3-dioxolane is C4H7BrO2 . The InChI Key is CKIIJIDEWWXQEA-UHFFFAOYSA-N . Unfortunately, the exact molecular structure analysis is not available in the search results.
Physical And Chemical Properties Analysis
2-(Bromomethyl)-2-methyl-1,3-dioxolane is a clear colorless liquid with a refractive index of 1.4800-1.4850 @ 20°C . It is immiscible with water and is moisture sensitive .
Scientific Research Applications
Preparation of Alfa, Beta-Unsaturated Aldehydes
2-(Bromomethyl)-2-methyl-1,3-dioxolane can be used in the preparation of alfa, beta-unsaturated aldehydes . These compounds are important in organic chemistry as they are commonly used in various chemical reactions, including the Diels-Alder reaction and the Henry reaction.
Synthesis of 1,4-Two Aldehyde Monoacetals
This compound can also be used in the synthesis of 1,4-two aldehyde monoacetals . These compounds are often used as protective groups in organic synthesis, particularly in the protection of carbonyl groups.
Preparation of Beta-Substituted Acrylates
Similar to 3-Bromo-2-(bromomethyl)propionic acid, 2-(Bromomethyl)-2-methyl-1,3-dioxolane can act as an organic building block for the preparation of beta-substituted acrylates . These compounds are widely used in the production of polymers, resins, and plastics.
Synthesis of T-Butyl 2-(Phenylthiomethyl) Propenoate
This compound can be used in the preparation of t-butyl 2-(phenylthiomethyl) propenoate . This compound is often used as a building block in organic synthesis.
Synthesis of T-Butyl 3-(Phenylthio)-2-(Phenylthiomethyl)propenoate
Another application of 2-(Bromomethyl)-2-methyl-1,3-dioxolane is in the synthesis of t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate . This compound is also used as a building block in organic synthesis.
Synthesis of 3-(Phenylthio)-2-(Phenyl-Sulfinylmethyl)propenoate
This compound can be used in the preparation of 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate . This compound is often used in the synthesis of various organic compounds.
Mechanism of Action
Target of Action
For instance, some brominated compounds are known to target the Cereblon E3 ligase
Mode of Action
For example, some brominated compounds can form cyclic halonium ion intermediates, which can further react with other molecules . The specific interaction of 2-(Bromomethyl)-2-methyl-1,3-dioxolane with its targets would require further investigation.
Biochemical Pathways
For instance, some brominated compounds are involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can be influenced by various factors, such as its chemical structure and the physiological conditions of the body
Result of Action
For example, some brominated compounds are known to cause DNA damage . The specific effects of this compound would require
properties
IUPAC Name |
2-(bromomethyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-5(4-6)7-2-3-8-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADSNESNVGBQKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295120 | |
| Record name | 2-(Bromomethyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-2-methyl-1,3-dioxolane | |
CAS RN |
33278-96-5 | |
| Record name | 33278-96-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Bromomethyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-2-methyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the reactivity of 2-(Bromomethyl)-2-methyl-1,3-dioxolane with nucleophiles like indole and morpholine?
A1: The research demonstrates that 2-(Bromomethyl)-2-methyl-1,3-dioxolane readily undergoes nucleophilic substitution reactions with both indole and morpholine. [] This reactivity stems from the presence of the bromine atom, which acts as a good leaving group.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




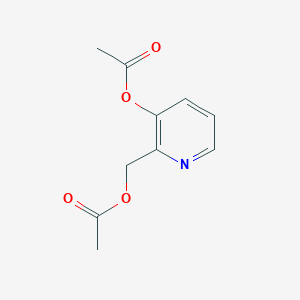



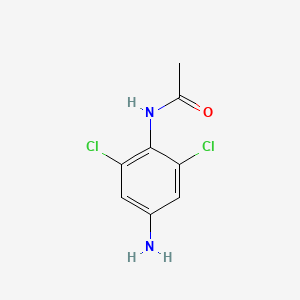
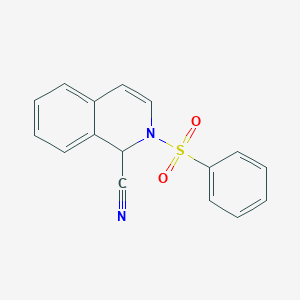
![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)
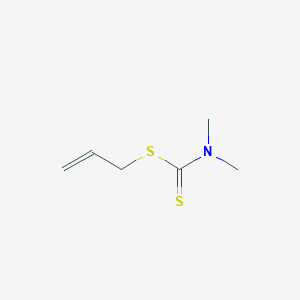
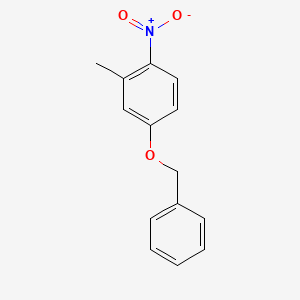
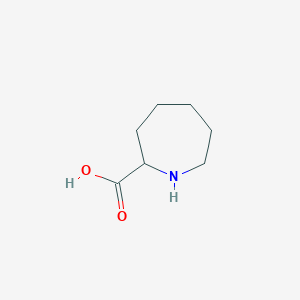


![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)